Product packaging for Azipramine hydrochloride(Cat. No.:CAS No. 57529-83-6)

Azipramine hydrochloride

Cat. No.: B1617318
CAS No.: 57529-83-6
M. Wt: 403.0 g/mol
InChI Key: PURLIDJZFQYODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azipramine Hydrochloride is a chemical reagent supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are responsible for verifying the suitability of this compound for their specific projects. Handling should only be performed by qualified professionals in a controlled laboratory setting. Please consult the Safety Data Sheet (SDS) before use. Specific applications, mechanisms of action, and detailed physicochemical data for this compound are currently under investigation in the scientific community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27ClN2 B1617318 Azipramine hydrochloride CAS No. 57529-83-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

57529-83-6

Molecular Formula

C26H27ClN2

Molecular Weight

403.0 g/mol

IUPAC Name

2-(1-azatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17),15-heptaen-16-yl)-N-benzyl-N-methylethanamine;hydrochloride

InChI

InChI=1S/C26H26N2.ClH/c1-27(19-20-8-3-2-4-9-20)17-16-24-18-23-12-7-11-22-15-14-21-10-5-6-13-25(21)28(24)26(22)23;/h2-13,18H,14-17,19H2,1H3;1H

InChI Key

PURLIDJZFQYODX-UHFFFAOYSA-N

SMILES

CN(CCC1=CC2=C3N1C4=CC=CC=C4CCC3=CC=C2)CC5=CC=CC=C5.Cl

Canonical SMILES

CN(CCC1=CC2=C3N1C4=CC=CC=C4CCC3=CC=C2)CC5=CC=CC=C5.Cl

Other CAS No.

57529-83-6

Origin of Product

United States

Chemical Synthesis and Synthetic Route Optimization of Azipramine Hydrochloride

Exploration of Precursor Compounds and Starting Materials for Azipramine (B10784792) Hydrochloride Synthesis

The synthesis of Azipramine hydrochloride relies on key precursor compounds that provide the foundational carbocyclic and heterocyclic ring systems. The primary starting material for the synthesis of Azipramine is 10,11-dihydro-5H-dibenz[b,f]azepine, also known as iminodibenzyl (B195756). wikimedia.orgchemicalbook.com This tricyclic core is a common precursor in the synthesis of many tricyclic antidepressants. wikipedia.orgresearchgate.net

The synthesis of this compound from iminodibenzyl involves its reaction with 3-dimethylaminopropylchloride in the presence of a strong base like sodium amide. chemicalbook.com This alkylation step introduces the side chain necessary for its pharmacological activity.

A detailed breakdown of the precursors and reagents involved in a plausible synthetic route for this compound is provided in the table below.

Precursor/Reagent Role in Synthesis Chemical Structure
10,11-dihydro-5H-dibenz[b,f]azepine (Iminodibenzyl)Core tricyclic structureC14H13N
3-DimethylaminopropylchlorideIntroduction of the aminopropyl side chainC5H12ClN
Sodium AmideBase to deprotonate the iminodibenzyl nitrogenNaNH2
N-Benzyl-N-methylethanamineForms part of the final tetracyclic ring systemC10H15N

Detailed Analysis of Reaction Mechanisms and Pathways in this compound Production

The production of this compound proceeds through a multi-step synthetic sequence involving the formation of key intermediates.

A likely synthetic pathway for Azipramine, based on a published schematic, begins with the alkylation of iminodibenzyl. wikimedia.orgchemicalbook.com The nitrogen atom of the iminodibenzyl ring acts as a nucleophile, attacking the electrophilic carbon of 3-dimethylaminopropylchloride. This reaction is typically carried out in the presence of a strong base, such as sodium amide, to deprotonate the iminodibenzyl nitrogen, thereby increasing its nucleophilicity. chemicalbook.com This results in the formation of imipramine (B1671792).

The subsequent steps would involve the cyclization of the introduced side chain to form the fourth ring of the tetracyclic structure. This is likely achieved through an intramolecular reaction, possibly involving the N-benzyl-N-methylethanamine moiety. The final step would be the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

The synthesis of this compound involves several key intermediates. The deprotonated iminodibenzyl anion is a crucial intermediate in the initial alkylation step. The transition state for this step involves the formation of a new carbon-nitrogen bond.

Following the initial alkylation to form an imipramine-like structure, subsequent intramolecular cyclization would proceed through another set of intermediates and transition states, leading to the final tetracyclic core of Azipramine.

Strategies for Stereoselective Synthesis and Chiral Resolution of this compound

Azipramine possesses a chiral center, meaning it can exist as two enantiomers. The biological activity of chiral drugs often resides in one specific enantiomer. mdpi.comnih.gov Therefore, stereoselective synthesis or chiral resolution is a critical consideration in the production of such compounds.

For tricyclic and related antidepressants, several strategies for achieving enantiomerically pure products have been developed. These include:

Starting with a chiral precursor: Utilizing an enantiomerically pure starting material from a natural source. mdpi.com

Stereoselective synthesis: Employing chiral catalysts or auxiliaries to direct the formation of the desired enantiomer. acs.orgacs.orggoogle.com This can involve techniques like asymmetric hydrogenation or the use of chiral resolving agents. acs.org

Chiral resolution: Separating a racemic mixture into its individual enantiomers. This can be achieved through methods such as diastereomeric salt formation with a chiral acid or chiral chromatography. mdpi.com

While specific methods for the stereoselective synthesis of this compound are not detailed in the available literature, the principles applied to similar compounds like desipramine (B1205290) and fluoxetine (B1211875) could be adapted. acs.org

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. instituteofsustainabilitystudies.comnews-medical.netmdpi.com These principles focus on waste prevention, atom economy, the use of safer solvents and reagents, and energy efficiency. doi.orgjddhs.com

In the context of this compound synthesis, several green chemistry approaches could be implemented:

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO2. doi.org

Catalysis: Employing catalytic methods instead of stoichiometric reagents to reduce waste. news-medical.netnih.govrsc.org Metal-catalyzed reactions are widely used in the synthesis of antidepressants. nih.govrsc.org

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. mdpi.comjddhs.com

Waste Reduction: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy). doi.org An electrochemical synthesis method for a derivative of imipramine has been reported as a green protocol. scispace.com

Derivatization and Analog Synthesis of this compound

The synthesis of derivatives and analogs of a lead compound is a common strategy in drug discovery to explore structure-activity relationships and potentially improve pharmacological properties. drugbank.com For tricyclic antidepressants, derivatization often involves modification of the tricyclic core or the amine side chain. jsbms.jpacs.org

For Azipramine, derivatization could involve:

Substitution on the Aromatic Rings: Introducing various functional groups onto the phenyl rings of the dibenzazepine (B1670418) core to modulate activity and selectivity. jsbms.jp

Modification of the Side Chain: Altering the length or branching of the alkyl chain connecting the tetracyclic system to the terminal amine. acs.org

Variation of the Terminal Amine: Replacing the N-benzyl-N-methylethanamine moiety with other amine-containing groups.

The synthesis of such derivatives would likely follow similar synthetic pathways to that of Azipramine itself, utilizing appropriately substituted precursors. The exploration of such analogs could lead to compounds with novel pharmacological profiles. mdpi.comnih.gov

Modification of the Tricyclic Scaffold

While Azipramine possesses a tetracyclic core, the principles of modifying complex heterocyclic systems are applicable. The synthesis of the 6,7-dihydroindolo[1,7-ab] Current time information in Bangalore, IN.benzazepine scaffold is the foundational step. A key approach to this tetracyclic system involves the Fischer indole (B1671886) synthesis. researchgate.net This method can be adapted to create a variety of substituted indolobenzazepines by using appropriately substituted hydrazines and cyclic ketones. researchgate.net

One of the foundational syntheses of derivatives of the 6,7-dihydroindolo[1,7-ab] Current time information in Bangalore, IN.benzazepine system was reported by Toscano et al. in 1976. nih.gov Their work provides a basis for understanding the construction of the core scaffold of Azipramine. The general strategy involves the synthesis of basic derivatives of the tetracyclic system, incorporating a side chain similar to that of imipramine. nih.gov

Further modifications to the core structure could be envisioned through various synthetic strategies that have been applied to similar complex heterocyclic systems. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce aryl or alkyl substituents at various positions on the aromatic rings of the scaffold, thereby altering its electronic and steric properties. researchgate.net

Table 1: Key Synthetic Reactions for Scaffold Modification

Reaction TypeReagents and ConditionsPotential Outcome on ScaffoldReference
Fischer Indole SynthesisSubstituted phenylhydrazine, cyclic ketone, acid catalystFormation of the core indolobenzazepine ring system researchgate.netresearchgate.net
Palladium-Catalyzed Cross-CouplingAryl/alkyl halide, palladium catalyst, baseIntroduction of substituents on the aromatic rings researchgate.net
Vilsmeier-Haack ReactionPOCl₃, DMFFormylation of the aromatic ring for further functionalization tandfonline.com

This table presents potential reactions for scaffold modification based on syntheses of related compounds.

Functionalization of the Side Chain Nitrogen

The side chain of Azipramine is N-Benzyl-N-methylethanamine, which is attached to the tetracyclic core. The functionalization of the side chain nitrogen is a critical step in the synthesis and is crucial for the compound's pharmacological activity. The synthesis reported by Toscano et al. involved the incorporation of an imipramine-like basic side chain onto the 6,7-dihydroindolo[1,7-ab] Current time information in Bangalore, IN.benzazepine nucleus. nih.gov The specific side chain of Azipramine, 1-[2-(N-methyl-N-benzylamino)ethyl]-6,7-dihydroindolo[1,7-ab] Current time information in Bangalore, IN.benzazepine, was among the derivatives synthesized. nih.gov

The general approach to attaching the side chain involves the alkylation of the nitrogen atom of the tetracyclic core with a suitable electrophile containing the desired amino group. For instance, the pre-formed tetracyclic amine can be reacted with a haloalkylamine derivative.

Further functionalization of the side chain nitrogen can lead to a variety of analogs. For example, the N-benzyl group could be replaced with other aryl or alkyl groups to investigate structure-activity relationships. Quaternization of the tertiary amine in the side chain, a modification applied to imipramine, could be explored to alter the compound's ability to cross the blood-brain barrier. acs.org

Table 2: Strategies for Side Chain Functionalization

ModificationSynthetic ApproachPotential EffectReference
N-AlkylationReaction with alkyl halidesIntroduction of various substituents on the nitrogen nih.gov
N-Dealkylatione.g., Von Braun reactionRemoval of a substituent from the nitrogen prepchem.com
QuaternizationReaction with an alkylating agent (e.g., dichlorodimethyl ether)Formation of a permanently charged derivative acs.org

This table outlines general strategies for side chain functionalization based on known chemical transformations of similar amines.

Introduction of Halogen Substituents

For instance, electrophilic aromatic substitution reactions could be employed to introduce chlorine, bromine, or fluorine atoms onto the aromatic portions of the 6,7-dihydroindolo[1,7-ab] Current time information in Bangalore, IN.benzazepine scaffold. Reagents such as N-halosuccinimides (NCS, NBS) are commonly used for the halogenation of electron-rich aromatic systems. beilstein-journals.org The position of halogenation would be directed by the existing substituents on the aromatic rings.

A study on the synthesis of halo-dibenz[b,f]azepines highlights that controlled halogenation can be a challenging process, often requiring protection and deprotection steps to achieve the desired regioselectivity. researchgate.net Similar considerations would be necessary for the targeted halogenation of the Azipramine core.

Table 3: Potential Halogenation Methods

HalogenReagentConditionsReference
ChlorineN-Chlorosuccinimide (NCS)Acid catalyst or light beilstein-journals.org
BromineN-Bromosuccinimide (NBS)Radical initiator (e.g., AIBN) or acid catalyst researchgate.net
FluorineSelectfluor®Palladium catalystN/A
IodineN-Iodosuccinimide (NIS)Acid catalyst beilstein-journals.org

This table presents potential methods for halogenation based on general organic synthesis principles and reactions on related heterocyclic systems.

Molecular and Structural Characterization of Azipramine Hydrochloride

Advanced Spectroscopic Techniques for Elucidating Azipramine (B10784792) Hydrochloride Structure

Spectroscopic methods are fundamental in determining the molecular structure of chemical compounds. For azipramine hydrochloride, a multi-faceted approach utilizing various spectroscopic techniques has provided a comprehensive understanding of its atomic connectivity and spatial arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the structural elucidation of organic molecules in solution. Through the analysis of 1H and 13C NMR spectra, the chemical environment of each proton and carbon atom in the this compound molecule can be determined.

2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the 1H and 13C signals. HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra reveal longer-range couplings between protons and carbons, thereby piecing together the complete molecular skeleton. drugbank.comhmdb.cahmdb.ca The chemical shifts in both 1H and 13C NMR are sensitive to the electronic environment, and the formation of the hydrochloride salt can influence the chemical shifts of atoms near the protonated amine group. researchgate.net

Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges for this compound Based on Analogous Structures

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 7.5120 - 150
Methylene Protons (side chain)1.5 - 3.825 - 60
Methyl Protons (on Nitrogen)2.1 - 2.3~45
Bridgehead Methylene Protons~3.1~31

Note: These are predicted ranges based on data for structurally similar compounds like imipramine (B1671792) and desipramine (B1205290) and may vary for this compound. jsbms.jp

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and conformational properties of a molecule. core.ac.uksci-hub.st The infrared and Raman spectra of this compound would be characterized by a series of absorption bands corresponding to the vibrational modes of its constituent bonds.

The FT-IR spectrum is expected to show characteristic bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹, and aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. researchgate.net A broad band in the region of 2300-2700 cm⁻¹ would be indicative of the N-H⁺ stretching of the hydrochloride salt. scispace.com The C-N stretching vibrations would also be present, providing further structural confirmation. core.ac.uk

Raman spectroscopy offers complementary information. Due to the different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. sci-hub.st For instance, the symmetric stretching of the aromatic rings often gives rise to a strong Raman band. The low-frequency region of the Raman spectrum can provide insights into the lattice vibrations of the crystalline solid. americanpharmaceuticalreview.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
Aromatic C-H Stretch> 3000> 3000
Aliphatic C-H Stretch< 3000< 3000
N-H⁺ Stretch (salt)2300 - 2700 (broad)
C=C Aromatic Stretch1400 - 16001400 - 1600
C-N Stretch1150 - 12701150 - 1270

Note: These are expected ranges based on general vibrational spectroscopy principles and data for similar compounds. core.ac.ukresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. uzh.ch The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from π → π* transitions within the conjugated dibenzazepine (B1670418) ring system. usp.brcutm.ac.in The position and intensity of these absorption maxima (λmax) are characteristic of the chromophore. eopcw.com

For tricyclic antidepressants, the UV spectrum typically shows absorption maxima around 250 nm. researchgate.net The solvent used can influence the position of these bands. eopcw.com The electronic spectrum provides information about the extent of conjugation and the presence of chromophoric groups. While less structurally detailed than NMR or vibrational spectroscopy, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for confirming the presence of the aromatic system.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgcrelux.com This technique provides a detailed picture of the molecular structure, including bond lengths, bond angles, and torsional angles, as well as how the molecules are packed in the crystal lattice.

Crystal Structure Determination

A single-crystal X-ray diffraction study of this compound would reveal the exact conformation of the tricyclic ring system and the side chain. For the related compound, imipramine hydrochloride, X-ray crystallography has shown that the tricyclic system is folded and not planar. researchgate.net The dihedral angle between the two benzene (B151609) rings is a key structural parameter. In desipramine hydrochloride, this angle was found to be around 57 degrees. nih.gov It is expected that this compound would adopt a similar folded conformation.

The crystal structure would also elucidate the intermolecular interactions, particularly the hydrogen bonding involving the chloride ion and the protonated amine group of the side chain, which are crucial for stabilizing the crystal lattice. nih.gov

Table 3: Illustrative Crystallographic Parameters for a Tricyclic Antidepressant Hydrochloride (Desipramine HCl)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (between benzene rings)~57.1°
Key Hydrogen BondsN-H···Cl

Source: Based on data for desipramine hydrochloride. nih.gov Actual values for this compound would require experimental determination.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical industry as different polymorphs can exhibit different physical properties. americanpharmaceuticalreview.comrsc.org While no specific studies on the polymorphism of this compound were found, it is a phenomenon commonly observed in related drug molecules. nih.gov Different polymorphic forms can arise from variations in crystallization conditions and can be identified and characterized using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and vibrational spectroscopy. sci-hub.stamericanpharmaceuticalreview.com

Co-crystallization is another area of solid-state chemistry that involves combining an active pharmaceutical ingredient (API) with a co-former to create a new crystalline solid with potentially improved properties. nih.govmdpi.comijper.org Research into co-crystals of this compound could lead to new solid forms with enhanced stability or other desirable characteristics. The design of co-crystals often relies on understanding the hydrogen bonding capabilities of the API and selecting appropriate co-formers. nih.gov

Mechanistic Pharmacology of Azipramine Hydrochloride: Pre Clinical Molecular and Cellular Interactions

Elucidation of Molecular Targets and Binding Profiles

The principal molecular targets for tricyclic antidepressants are the monoamine transporters, with additional activity at various postsynaptic receptors. This broad activity profile is characteristic of non-selective agents in this class.

The designation of Azipramine (B10784792) hydrochloride as a non-selective monoamine reuptake inhibitor indicates that its primary mechanism involves binding to and inhibiting the function of the norepinephrine (B1679862) transporter (NET), the serotonin (B10506) transporter (SERT), and the dopamine (B1211576) transporter (DAT). nih.govwikipedia.org By blocking these transporters, Azipramine hydrochloride prevents the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration and prolonged activity of norepinephrine, serotonin, and dopamine in the synapse, enhancing neurotransmission. smpdb.ca

While specific inhibition constants (Ki) or IC50 values for this compound are not detailed in the available literature, the expected activity at these transporters is summarized below.

Molecular TargetPharmacological ActionInhibition Constant (Ki)
Norepinephrine Transporter (NET)InhibitorData not publicly available
Serotonin Transporter (SERT)InhibitorData not publicly available
Dopamine Transporter (DAT)InhibitorData not publicly available

Histaminergic Receptors: Primarily the H1 receptor.

Adrenergic Receptors: Particularly the α1-adrenergic receptor.

Muscarinic Acetylcholine Receptors: Antagonism at these receptors is a common feature of TCAs. nih.gov

The affinity for these receptors is typically determined through receptor binding assays.

Receptor TargetExpected Pharmacological ActionBinding Affinity (Ki)
Histamine H1 ReceptorAntagonistData not publicly available
α1-Adrenergic ReceptorAntagonistData not publicly available
Muscarinic Acetylcholine ReceptorsAntagonistData not publicly available

In Vitro Pharmacological Characterization in Cellular Systems

The characterization of a compound like this compound in cellular systems involves a suite of standard in vitro assays designed to quantify its interaction with specific molecular targets and to understand its functional effects on cellular processes.

To determine the binding affinity (Ki) of this compound for its molecular targets (monoamine transporters and other receptors), competitive radioligand binding assays are the standard method. nih.gov These assays utilize cell membranes prepared from tissues or cultured cells that express the target of interest. The membranes are incubated with a specific radiolabeled ligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, or [³H]prazosin for α1-adrenergic receptors) and varying concentrations of the unlabeled competitor drug, in this case, this compound. nih.govscispace.com The ability of this compound to displace the radioligand from its binding site is measured, allowing for the calculation of its inhibition constant (Ki), a measure of its binding affinity. The lower the Ki value, the higher the affinity for the target.

To measure the functional potency of this compound as a reuptake inhibitor, neurotransmitter uptake assays are employed. These assays are typically conducted using synaptosomes (isolated nerve terminals) or cell lines engineered to express a specific human monoamine transporter (hSERT, hNET, or hDAT). plos.org These preparations are incubated with a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine) in the presence of various concentrations of this compound. jneurosci.org The amount of radioactivity taken up by the cells or synaptosomes is then quantified. The concentration of this compound that inhibits 50% of the neurotransmitter uptake is determined as the IC50 value, which serves as a measure of its functional inhibitory potency.

The downstream cellular effects of this compound's action on monoamine transporters are mediated by intracellular signaling pathways. The increased synaptic concentrations of norepinephrine and serotonin lead to enhanced activation of their respective G-protein-coupled receptors on postsynaptic cells. smpdb.ca

A primary pathway implicated in the action of antidepressants is the cyclic adenosine (B11128) monophosphate (cAMP) signal transduction cascade. nih.gov Activation of certain serotonin and adrenergic receptors stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. smpdb.ca This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). smpdb.caplos.org Phosphorylated CREB can then modulate the transcription of target genes, including neurotrophic factors, which are thought to contribute to the long-term neuroadaptive changes associated with antidepressant efficacy. smpdb.caplos.org While desipramine (B1205290), a related TCA, did not directly alter cAMP levels in one study on hypothalamic cells, the chronic administration of various antidepressants has been shown to upregulate CRE-mediated gene transcription in key brain regions. nih.gov

Pre Clinical Pharmacokinetics and Metabolism of Azipramine Hydrochloride in Animal Models

Metabolic Pathways and Metabolite Identification in Animal Models

Enzyme Kinetics of Drug-Metabolizing Enzymes in Animal Tissues (e.g., Cytochrome P450 isoforms)

The metabolism of tricyclic antidepressants is extensively mediated by the cytochrome P450 (CYP) enzyme superfamily located primarily in the liver. nih.govd-nb.info In preclinical animal models, such as rats, the metabolism of compounds like imipramine (B1671792) involves several CYP isoforms. nih.govd-nb.info

Studies in rats have demonstrated that chronic administration of imipramine can influence the expression and activity of various CYP enzymes. For instance, imipramine has been shown to increase the expression and activity of CYP2B and CYP2C6, while decreasing the activity of CYP2D. nih.govd-nb.info The metabolism of imipramine itself is known to be carried out by multiple CYP enzymes, including CYP2D6, CYP1A2, CYP2C19, and CYP3A4, which are responsible for processes like aromatic hydroxylation and N-demethylation. nih.govd-nb.info The N-demethylation of imipramine produces its primary active metabolite, desipramine (B1205290). medsafe.govt.nz Both imipramine and desipramine undergo further hydroxylation, a reaction catalyzed by CYP2D6, to form other active metabolites. medsafe.govt.nz

The activity of these enzymes can exhibit significant inter-individual and species-specific variations, which can lead to differences in metabolic rates. fda.gov For example, in mice, the homolog to human CYP2D6 is CYP2D22, which is responsible for the metabolism of desipramine. mdpi.com Research has indicated gender-specific differences in CYP2D6 activity, with females sometimes showing higher activity than males. mdpi.com Such differences in enzyme kinetics can affect the distribution and accumulation of the parent drug and its metabolites in various tissues. mdpi.com

In vitro studies using human liver microsomes provide a model for understanding the kinetic parameters of these enzymatic reactions, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). researchgate.net For many CYP3A4-mediated reactions, there is an observed relationship between the substrate's lipophilicity and its kinetic parameters, where Km tends to decrease and the intrinsic clearance (Vmax/Km) increases with higher lipophilicity. researchgate.net

Table 1: Key Cytochrome P450 Isoforms in the Metabolism of Related Tricyclic Antidepressants

Enzyme Role in Metabolism of Imipramine/Desipramine Species Studied
CYP2D6 Aromatic hydroxylation of imipramine and desipramine. nih.govd-nb.infomedsafe.govt.nz Human, Rat nih.govd-nb.infomedsafe.govt.nz
CYP1A2 N-demethylation of imipramine to desipramine. nih.govd-nb.infomedsafe.govt.nz Human, Rat nih.govd-nb.infomedsafe.govt.nz
CYP2C19 N-demethylation of imipramine to desipramine. nih.govd-nb.infomedsafe.govt.nz Human, Rat nih.govd-nb.infomedsafe.govt.nz
CYP3A4 N-demethylation of imipramine to desipramine. nih.govd-nb.infomedsafe.govt.nz Human, Rat nih.govd-nb.infomedsafe.govt.nz
CYP2B Expression and activity increased by imipramine. nih.govd-nb.info Rat nih.govd-nb.info
CYP2C6 Expression and activity increased by imipramine. nih.govd-nb.info Rat nih.govd-nb.info
CYP2D22 Homolog to human CYP2D6, metabolizes desipramine. mdpi.com Mouse mdpi.com

Excretion Profiles in Preclinical Animal Models

The elimination of tricyclic antidepressants and their metabolites from the body occurs through several routes, primarily via the kidneys into the urine and through the liver into the bile, which is then excreted in the feces. medsafe.govt.nzfda.gov Preclinical studies in animal models are crucial for determining the primary routes and rates of excretion. fda.gov

Renal Excretion of Unchanged Drug and Metabolites

Following administration, a significant portion of metabolized tricyclic antidepressants is excreted in the urine. For desipramine, approximately 70% of the drug is excreted renally in the form of its metabolites. fda.gov The amount of unchanged parent drug excreted in the urine is generally low. For instance, with imipramine, the urinary excretion of the unchanged drug and its active metabolite desipramine is about 5% and 6%, respectively. medsafe.govt.nz The majority of the excreted compounds are inactive metabolites that have been conjugated, for example with glucuronic acid, to increase their water solubility for renal clearance. medsafe.govt.nz

Studies have shown that the renal elimination of metabolites can be affected by factors such as age. In elderly patients, for example, decreased renal function can lead to a higher ratio of hydroxylated metabolites to the parent compound in the plasma. fda.gov In preclinical models, the fraction of drug excreted unchanged in the urine (fe) is a key parameter used to understand the balance between metabolism and renal clearance. nih.gov Animal models like rats, dogs, and monkeys are used to predict human urinary excretion, although species differences exist. nih.gov Generally, drugs that are poorly metabolized tend to have a higher fraction excreted unchanged in the urine. nih.gov

Biliary and Fecal Excretion Routes

Biliary and subsequent fecal excretion represent another major pathway for the elimination of tricyclic antidepressants and their metabolites. numberanalytics.com The liver secretes metabolites, often after conjugation, into the bile, which then enters the intestinal tract and is eliminated in the feces. numberanalytics.com For imipramine, approximately 20% of the dose is excreted via the feces, mainly as inactive metabolites. medsafe.govt.nz

Table 2: Summary of Excretion Routes for Imipramine

Excretion Route Percentage of Dose Form of Excreted Compound
Renal (Urine) ~80% medsafe.govt.nz Primarily inactive, conjugated metabolites. medsafe.govt.nz ~5% unchanged imipramine, ~6% unchanged desipramine. medsafe.govt.nz
Fecal ~20% medsafe.govt.nz Primarily inactive metabolites. medsafe.govt.nz

Structure Activity Relationship Sar Studies of Azipramine Hydrochloride and Its Analogues

Correlating Chemical Structural Features with Pharmacological Activity

The pharmacological profile of azipramine (B10784792) and similar tricyclic antidepressants (TCAs) is intrinsically linked to their distinct three-ring nucleus and the attached alkylamine side chain. Docking studies on the human serotonin (B10506) transporter (hSERT) reveal that the tricyclic system and the side chain interact with specific residues within the transporter's binding sites. nih.govnih.govresearchgate.net The binding of these compounds is complex, involving a high-affinity site in the outer vestibule of the transporter and potentially a second, lower-affinity site in the inner vestibule. nih.govresearchgate.net

The central seven-membered azepine ring of azipramine and its analogues, like imipramine (B1671792), is not planar and can adopt multiple conformations. nih.govresearchgate.net This conformational flexibility is a key determinant for how the molecule fits into the binding pocket of its target, such as the serotonin transporter. nih.gov The curvature of the tricyclic system creates a hydrophobic "pocket" or groove that can accommodate and interact with specific amino acid side chains, such as Ile172 in hSERT. nih.govresearchgate.net This interaction is significant for the high-affinity binding of TCAs. nih.govresearchgate.net

The position and nature of substituents on the aromatic rings of the tricyclic system play a critical role in modulating target affinity and selectivity. For instance, in analogues of imipramine, substituents at position 3 can interact with various amino acid residues like Ala173, Tyr176, and Phe335 within the hSERT binding site. nih.gov Studies on citalopram (B1669093) analogues have shown that substitutions at the 4- and 5-positions of the dihydroisobenzofuran ring are generally well-tolerated at SERT, with many analogues retaining high binding affinity. nih.gov However, di-substitution on an attached phenyl ring can lead to lower affinities, suggesting steric limitations within the binding pocket. nih.gov The introduction of specific functional groups can also fine-tune activity; for example, a 3-cyano group on imipramine can insert between Ala173 and Thr439, influencing its binding mode. researchgate.net

The table below summarizes the impact of structural modifications on the central ring system of tricyclic compounds and their analogues, based on findings from various studies.

Structural ModificationEffect on Target AffinityReference
Central Ring Curvature Forms a hydrophobic pocket that accommodates key amino acid residues (e.g., Ile172 in hSERT), contributing to high-affinity binding. nih.govresearchgate.net
Substituents at Position 3 Can interact with residues like Ala173, Tyr176, and Phe335, modulating binding affinity. nih.gov
Substituents at Positions 4 & 5 Generally well-tolerated at SERT, though bulky di-substitutions may decrease affinity due to steric hindrance. nih.gov
Introduction of Cyano Group Can alter the binding mode by inserting into specific pockets within the target site. researchgate.net

This table is generated based on data from SAR studies of various tricyclic antidepressants and their analogues.

The alkylamino side chain is a crucial pharmacophoric element for azipramine and other TCAs. openmedicinalchemistryjournal.com Its length, flexibility, and the nature of the amine substitution significantly influence potency and selectivity for monoamine transporters. nih.govmdpi.com The protonated amine at the end of the chain typically forms a critical salt bridge with an acidic residue, such as Asp98 in the central binding site of hSERT. nih.govresearchgate.net The position of the alkylamine chain can fluctuate, but this interaction is a key anchor point for the ligand. nih.gov

The degree of substitution on the terminal nitrogen atom is a major determinant of selectivity between the serotonin transporter (SERT) and the norepinephrine (B1679862) transporter (NET). Tertiary amines, like in imipramine and clomipramine, generally exhibit greater selectivity for SERT. mdpi.com Metabolic N-demethylation of these tertiary amines produces secondary amine metabolites, such as desipramine (B1205290) and N-desmethylclomipramine, which show preferential activity as norepinephrine transporter antagonists. mdpi.com This highlights how a simple structural change from a tertiary to a secondary amine can shift the selectivity profile. mdpi.com

Modifications to the length and structure of the side chain also impact activity. Docking studies with "short imipramine" (an analogue with a shorter alkylamine chain) show that while it can still bind, it has greater positional fluctuation within the binding site compared to imipramine. nih.gov In other classes of transporter inhibitors, such as tropane (B1204802) analogues, replacing an ether linkage in the side chain with a secondary amine was found to have no significant effect on DAT binding affinity. nih.gov This demonstrates that the specific contribution of the side chain's composition can be context-dependent and varies between different molecular scaffolds.

Rational Design and Synthesis of Azipramine Hydrochloride Analogues for Modulated Activity

Rational drug design, often coupled with combinatorial chemistry, provides a powerful framework for developing novel azipramine analogues with tailored pharmacological profiles. doi.org This approach leverages an understanding of SAR to guide the synthesis of new chemical entities with potentially enhanced potency and reduced toxicity. doi.org The synthesis of analogues often begins with a common chemical starting point or building block, which is then systematically modified. mpg.de

For example, in the development of multifunctional tricyclic antidepressant analogues like azidobupramine, a common azepine building block was synthesized from a commercially available starting material. mpg.de This strategy allows for the efficient creation of a library of related compounds. Previous SAR studies on TCAs indicated that substituents at position 3 of the tricyclic core and modifications at the terminal amine were generally tolerated by monoamine transporters, providing a clear direction for the synthetic efforts. mpg.de

The process often involves multi-step synthetic schemes. For instance, the synthesis of citalopram analogues involved a double Grignard reaction to introduce the fluorophenyl group and the dimethylamino moiety, followed by ring closure and subsequent Suzuki coupling to introduce a variety of substituents. nih.gov Similarly, the synthesis of O6-aminoalkyl-hispidol analogs was achieved through the O-alkylation of hispidol (B191410) precursors with various aminoalkyl chlorides. mdpi.com These synthetic strategies enable the systematic exploration of the chemical space around a core scaffold to optimize biological activity. doi.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.gov This method is instrumental in drug design, allowing for the prediction of the activity of novel molecules before their synthesis. doi.orgnih.gov

QSAR models are developed by analyzing a dataset of compounds with known activities. nih.gov Various statistical and machine learning methods are employed, including Multiple Linear Regression (MLR), Principal Component Analysis (PCA), k-Nearest Neighbors (KNN), and Artificial Neural Networks (ANN), to create predictive equations. nih.govresearchgate.netnih.gov For a series of olanzapine (B1677200) derivatives, a QSAR model was developed that correlated the inhibitory activities (pKi values) at the D2 receptor with energy-based descriptors derived from docking studies, achieving a good coefficient of determination (r² = 0.7). nih.gov

These models are validated internally and externally to ensure their predictive power. researchgate.net A robust QSAR model can explain a significant percentage of the variance in the biological activity of the studied compounds. dovepress.com For example, a model for aminopyridazine derivatives was able to explain 51.1% of the variance in GABA-A receptor antagonism. dovepress.com The ultimate goal is to use these validated models to screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest desired activity. nih.gov

A critical outcome of QSAR studies is the identification of the key molecular or physicochemical descriptors that have the most significant influence on biological activity. nih.govresearchgate.net These descriptors quantify various aspects of a molecule's structure and properties. Studies on psychoactive drugs have shown that quantum-chemical parameters, such as total energy (TE) and the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), are often highly influential. nih.govresearchgate.net

Other important descriptors fall into several categories:

Topological and Shape Descriptors : These describe the size, shape, and branching of a molecule. Indices like parachor, density, and various connectivity indices (chi) have been found to be important for predicting a drug's transfer into breast milk. researchgate.net

Electronic Descriptors : These relate to the electronic properties of the molecule. The Highest Occupied Molecular Orbital (HOMO) energy, which reflects the molecule's ability to donate electrons, is often a key descriptor. researchgate.net Atom-type electrotopological state descriptors, which encode information about the electronic state of atoms within their topological context, are also crucial for capturing subtle electronic effects that influence molecular interactions. mdpi.com

Physicochemical Properties : Properties like lipophilicity (logP), hydrogen bond donor and acceptor abilities, and molar refractivity are frequently identified as major determinants of activity. researchgate.netnih.gov For instance, human intestinal absorption of passively transported drugs is almost completely correlated with hydration processes determined by hydrogen bond acceptor and donor abilities. nih.gov

The table below lists some of the key physicochemical descriptors and their significance in influencing the biological activity of drug molecules, as identified in various QSAR studies.

Descriptor CategoryExample DescriptorsSignificance in Influencing ActivityReference
Quantum-Chemical Total Energy (TE), E_LUMO, HOMOInfluence classification of psychoactive properties and electronic interactions. nih.govresearchgate.netresearchgate.net
Topological/Shape Parachor, Density, Connectivity Indices (chi), Kappa IndicesImportant for molecular size and shape, influencing how a drug fits into a binding site or crosses membranes. researchgate.net
Electrotopological E-State Indices, VSA_EState9Capture electronic and steric properties, crucial for molecular interactions and discriminating between active and inactive compounds. mdpi.com
Physicochemical Lipophilicity (logP), H-bond Acceptor/Donor ability, Molar RefractivityDetermine properties like solubility, membrane permeability, and binding interactions. researchgate.netnih.gov

This table is generated based on data from various QSAR modeling studies.

By understanding which descriptors are most important, researchers can rationally design new analogues of this compound with a higher probability of possessing the desired biological effects. mdpi.comcollaborativedrug.com

Advanced Analytical Methodologies for Research on Azipramine Hydrochloride

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are fundamental for the selective separation and quantification of pharmaceutical compounds from complex mixtures, such as synthesis reaction products or biological fluids.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of active pharmaceutical ingredients and determining their content in research samples. A typical HPLC method for a compound like Azipramine (B10784792) hydrochloride would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector set to a wavelength of maximum absorbance for the molecule. While numerous HPLC methods exist for other tetracyclic and tricyclic antidepressants, specific validated methods detailing column type, mobile phase composition, flow rate, and retention time for Azipramine hydrochloride are not available in published literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds and metabolites that can be made volatile through derivatization. In metabolic studies, GC-MS could be used to analyze volatile metabolites of this compound in biological samples. This would typically involve extraction of the metabolites, a derivatization step to increase their volatility and thermal stability, followed by separation on a GC column and identification based on mass spectra and retention times. However, there are no specific studies in the accessible literature that apply GC-MS to the analysis of this compound metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Samples (e.g., Animal Plasma, Tissues)

For detecting minute quantities of a drug and its metabolites in complex biological matrices like animal plasma or tissue, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. An LC-MS/MS method for this compound would involve protein precipitation or liquid-liquid extraction from the biological sample, followed by chromatographic separation and detection using mass spectrometry, typically with multiple reaction monitoring (MRM). This technique would be essential for pharmacokinetic studies. Despite its theoretical applicability, no specific LC-MS/MS methods for the trace analysis of this compound in biological samples have been published.

Spectrophotometric and Spectrofluorimetric Methods for Research Applications

Spectroscopic methods are valuable for the quantification and characterization of chemical compounds in solution.

UV-Vis Spectrophotometry for Solution-State Analysis

UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used method for quantifying a compound in a pure solution by measuring its absorbance of light. According to database entries, UV-Vis spectra for this compound exist, which is a prerequisite for developing a quantitative method based on Beer-Lambert law. This technique would be suitable for determining the concentration of this compound in simple solutions for quality control or in-vitro dissolution studies. However, detailed, validated spectrophotometric methods for its determination in specific solvents or formulations are not described in research publications.

Spectrofluorimetry for Sensitive Detection

Spectrofluorimetry is a highly sensitive detection method that measures the fluorescence emitted by a compound. If this compound possesses native fluorescence or can be derivatized to form a fluorescent product, this technique could offer very low detection limits, making it suitable for trace-level quantification. The development of a spectrofluorimetric method would require characterization of its excitation and emission wavelengths. There is currently no information in the scientific literature to confirm the fluorescent properties of this compound or any developed spectrofluorimetric assays for its detection.

Electrochemical Characterization for Redox Behavior and Interactions

Electrochemical methods are powerful analytical tools for characterizing the redox (reduction-oxidation) properties of pharmaceutical compounds like this compound. medmedchem.com These techniques provide valuable insights into the electron transfer processes, which are fundamental to understanding a molecule's chemical reactivity, metabolic pathways, and potential interactions. mdpi.com By measuring the current response as a function of an applied potential, electrochemical analysis can elucidate the thermodynamics and kinetics of redox reactions involving this compound. nih.gov

The core structure of Azipramine, a tricyclic antidepressant (TCA), contains electroactive functional groups, particularly the tertiary amine in its side chain, which is susceptible to oxidation. dss.go.th The electrochemical oxidation of this amine group is a key focus of analysis. nih.govdss.go.th Studying the redox behavior is crucial for several reasons: it helps in the development of sensitive and selective analytical methods for quantification, provides information on its stability, and can shed light on its degradation pathways. medmedchem.commdpi.com The data obtained from these studies, such as oxidation potentials, are vital for predicting how the molecule might behave in biological systems and during pharmaceutical formulation and storage. nih.gov

Voltammetric Techniques

Voltammetry is a primary category of electroanalytical methods used to study compounds like this compound. nih.gov These techniques involve applying a varying potential to an electrode and measuring the resulting current, which is proportional to the analyte's concentration. researchgate.net The unique electrochemical signature, particularly the oxidation potential, allows for both qualitative and quantitative analysis. nih.gov For TCAs, including analogues of Azipramine, voltammetric methods have been successfully employed using various types of electrodes, such as boron-doped diamond and modified carbon paste electrodes, to enhance sensitivity and selectivity. nih.govresearchgate.netresearchgate.net

Common voltammetric techniques applicable to the study of this compound and related TCAs include:

Cyclic Voltammetry (CV): This technique is used to probe the mechanism of redox reactions. For TCAs, CV studies often reveal irreversible oxidation processes, indicating that the oxidized form of the molecule is unstable and undergoes subsequent chemical reactions. nih.govresearchgate.net

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): These are highly sensitive techniques used for quantitative analysis. researchgate.net They are effective at determining low concentrations of TCAs by improving the signal-to-background ratio compared to other methods. researchgate.net Research on the related compound imipramine (B1671792) using DPV demonstrated a linear relationship between the peak current and concentration, allowing for its quantification in pharmaceutical tablets. researchgate.net

Adsorptive Stripping Voltammetry (AdSV): This method enhances sensitivity by pre-concentrating the analyte onto the electrode surface before the potential scan. nih.gov This technique has been effectively used for determining other TCAs at very low concentrations. medmedchem.com

The electrochemical oxidation of TCAs like Azipramine is highly dependent on the pH of the supporting electrolyte. nih.gov Studies on structurally similar compounds show that the oxidation potential of the amine group often shifts to less positive values as the pH increases, indicating that protons are involved in the reaction mechanism. nih.gov

Analyte (TCA Analogue)Voltammetric TechniqueElectrodepHPeak Oxidation Potential (Eₚ) vs. Ag/AgCl
ImipramineCyclic VoltammetryBoron-Doped Diamond9.0+0.75 V
Amitriptyline (B1667244)Square-Wave VoltammetryGlassy Carbon Electrode7.0+0.79 V
NortriptylineSquare-Wave VoltammetryGlassy Carbon Electrode7.0+0.93 V
ClomipramineDifferential Pulse VoltammetryMWCNTs/Glassy Carbon Electrode5.5+1.12 V

This table presents representative data from studies on tricyclic antidepressants structurally related to this compound to illustrate typical experimental conditions and results. The oxidation potential is a key parameter obtained from voltammetric analysis. mdpi.comnih.govresearchgate.net

Understanding Oxidative Degradation Mechanisms

Oxidation is a primary pathway for the degradation of many pharmaceutical compounds, including tricyclic antidepressants. nih.gov Understanding the mechanisms of oxidative degradation is critical for ensuring the stability, and quality of the drug substance and its formulations. Electrochemical methods, alongside techniques like mass spectrometry, are instrumental in studying these degradation processes. nih.gov

The tertiary amine side chain of this compound is the most likely site for oxidation. nih.govnih.gov The process is generally initiated by the loss of a single electron from the nitrogen atom to form a radical cation. dss.go.thnih.gov This highly reactive intermediate can then undergo further reactions.

Forced degradation studies, where the drug is exposed to oxidative stress (e.g., using hydrogen peroxide), are often performed to identify potential degradation products. nih.gov In studies on the related TCA amitriptyline, oxidative stress led to the formation of amitriptyline N-oxide as a major degradation product. nih.gov This occurs when an oxygen atom attacks the electron-rich nitrogen of the tertiary amine. nih.gov

The general mechanism for the oxidative degradation of a TCA like Azipramine can be proposed as:

Single Electron Transfer: The tertiary amine nitrogen undergoes a one-electron oxidation at the electrode surface or via a chemical oxidant, forming a nitrogen radical cation. dss.go.th

Deprotonation/Reaction: The radical cation intermediate is unstable. It may be deprotonated or react with surrounding molecules (like water or oxygen). dss.go.th

Formation of Stable Products: These subsequent reactions lead to the formation of more stable degradation products, such as the corresponding N-oxide or products resulting from demethylation or cleavage of the side chain. nih.gov

Electrochemical techniques can monitor this degradation process by tracking the decrease in the voltammetric signal of the parent drug over time or by detecting the appearance of new signals corresponding to electroactive degradation products.

Computational Modeling and Cheminformatics in Azipramine Hydrochloride Research

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is widely employed to predict a variety of molecular properties with high accuracy, providing a foundational understanding of a compound's intrinsic characteristics. For a molecule like Azipramine (B10784792) hydrochloride, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), offer deep insights into its geometry, reactivity, and spectroscopic profile. researchgate.net

The first step in most computational analyses is geometry optimization, where DFT is used to find the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. This process yields precise information on bond lengths, bond angles, and dihedral angles. These theoretical parameters are often compared with experimental data from X-ray crystallography to validate the computational method. Studies on analogous TCAs have shown that bond lengths calculated by DFT typically show a very small average divergence from experimental values, often in the range of 0.01 Å to 0.03 Å.

Table 1: Representative Theoretical Geometric Parameters for a Tricyclic Antidepressant Core Structure (Based on Analogous Compound Data)

Parameter Bond Type Calculated Value (DFT/B3LYP)
Bond Length C-C (aromatic) ~1.40 Å
Bond Length C-N (ring) ~1.45 Å
Bond Angle C-N-C (side chain) ~112°
Dihedral Angle Phenyl Ring Angle Variable (see Sec 8.2)

Note: This data is illustrative and based on typical values for TCA compounds as specific data for Azipramine hydrochloride is not available.

Once the geometry is optimized, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP is a visual representation of the electrostatic potential on the electron density surface of the molecule, which is crucial for predicting how the molecule will interact with other charged species. researchgate.net It identifies regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue).

For TCAs, MEP maps reveal that the most negative potential is often localized around the nitrogen atoms, indicating these are the primary sites for electrophilic attack or protonation. researchgate.netresearchgate.net The aromatic rings generally show a mix of neutral and slightly negative potential, while the hydrogen atoms of the protonated amine group in the hydrochloride salt form exhibit a strong positive potential, making them key sites for hydrogen bonding and interaction with negatively charged residues in biological receptors. researchgate.net

DFT calculations are highly effective at predicting the spectroscopic properties of molecules, which can be used to confirm their structure and interpret experimental data. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These calculated shifts are then compared to experimental spectra, often showing excellent correlation and aiding in the precise assignment of signals to specific atoms within the molecule. nih.gov

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. researchgate.net These frequencies correspond to the peaks observed in experimental FT-IR and FT-Raman spectra. The calculations help assign specific vibrational modes (e.g., C-H stretching, C=C aromatic ring vibrations) to the observed spectral bands. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of a molecule. researchgate.netnih.gov This method calculates the absorption wavelengths, excitation energies, and oscillator strengths, which correspond to the UV-Visible absorption peaks. researchgate.net These calculations can be performed to simulate the spectrum in different solvents to understand how the environment affects the electronic transitions. researchgate.net

Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data for a TCA Analog

Spectrum Parameter Theoretical Value (Calculated) Experimental Value (Observed)
¹³C NMR Aromatic C 145.2 ppm 145.8 ppm
¹³C NMR Aliphatic C (side chain) 45.9 ppm 46.5 ppm
FT-IR C-H Stretch 3050 cm⁻¹ 3055 cm⁻¹
UV-Vis Max Absorption (λmax) 250 nm 252 nm

Note: Data is representative of the close agreement typically found in studies of similar compounds like amitriptyline (B1667244) and imipramine (B1671792). researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Studies

While DFT provides a static, lowest-energy picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. easychair.org By simulating the movements of atoms and bonds according to classical mechanics, MD provides insights into the conformational flexibility and stability of this compound in different environments, such as in a vacuum or in an aqueous solution. nih.gov

For TCAs, MD simulations have demonstrated considerable flexibility in both the side chain and the central ring system. nih.gov Key findings from simulations of related molecules include:

Side Chain Conformation: The aminoalkyl side chain can adopt various conformations, most commonly being folded over one of the phenyl rings or existing in an extended state. The relative prevalence of these states can influence how the drug binds to its target. nih.gov

Ring System Flexibility: The angle between the two phenyl rings in the tricyclic system is not rigid and can vary significantly, with simulations showing this angle fluctuating between 90 and 168 degrees. nih.gov This flexibility allows the molecule to adapt its shape to fit into different binding pockets.

MD simulations are crucial for understanding how the molecule behaves in a biological context, refining the static models from DFT and providing a more realistic view of its interactions with water, ions, and biological macromolecules. easychair.orgflinders.edu.au

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the drug molecule) when bound to a receptor or enzyme (the target protein). mdpi.com This method is fundamental in drug discovery for identifying potential drug targets and understanding the molecular basis of a drug's mechanism of action. idrblab.org

In molecular docking, a model of this compound would be placed into the binding site of a target protein, such as a monoamine transporter. An algorithm then samples numerous possible conformations and orientations of the drug within the binding site, calculating a "docking score" for each pose, which estimates the binding affinity. nih.gov Lower scores typically indicate a more favorable binding interaction.

These studies can reveal:

Key Interactions: Docking identifies the specific amino acid residues in the receptor that form critical interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the drug.

Binding Affinity: The docking score provides a quantitative estimate of how strongly the drug binds to its target. This can be used to compare the potency of different drug candidates. researchgate.net

Mechanism of Action: By visualizing the docked pose, researchers can understand how the drug inhibits the function of its target, for example, by blocking a channel or preventing a substrate from binding. idrblab.org

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Serotonin (B10506) Transporter -9.5 Asp98, Tyr176 Hydrogen Bond, Pi-Cation
Norepinephrine (B1679862) Transporter -9.1 Phe317, Val148 Hydrophobic, van der Waals
H1 Histamine Receptor -8.7 Lys191, Trp428 Hydrogen Bond, Pi-Pi Stacking

Note: This table is for illustrative purposes to show the typical output of a molecular docking study. The values are hypothetical.

Identification of Key Interacting Residues

In the realm of computational drug design and molecular pharmacology, the identification of key interacting amino acid residues within a target protein is crucial for understanding the mechanism of action of a drug and for the rational design of new, more potent, and selective therapeutic agents. For this compound, a tricyclic antidepressant, computational modeling techniques such as molecular docking and molecular dynamics simulations are invaluable tools to elucidate its binding mode at the molecular level.

Molecular docking studies, for instance, can predict the preferred orientation of this compound when bound to its target, typically a neurotransmitter transporter such as the serotonin or norepinephrine transporter. These simulations can reveal specific interactions, such as hydrogen bonds, ionic interactions, and hydrophobic interactions, between the drug molecule and the amino acid residues of the transporter's binding pocket.

For other tricyclic antidepressants like imipramine, studies have identified key residues that are critical for binding. For example, a conserved aspartate residue (Asp-98 in the human serotonin transporter) has been shown to form a crucial ionic interaction with the protonated amine group of tricyclic antidepressants. researchgate.net It is highly probable that this compound, sharing a similar chemical scaffold, also engages in this key interaction.

The following table summarizes the potential key interacting residues for this compound based on studies of homologous targets and related compounds.

Putative Interacting ResidueTransporter DomainPotential Interaction TypeSignificance
Aspartate (e.g., Asp-98 in hSERT)Transmembrane Domain 1 (TM1)Ionic BondPrimary anchor point for the protonated amine of Azipramine.
TyrosineTransmembrane Domain 3 (TM3)Hydrogen Bond / π-π StackingStabilizes the tricyclic ring system.
PhenylalanineTransmembrane Domain 6 (TM6)Hydrophobic Interaction / π-π StackingContributes to the binding of the hydrophobic moiety of Azipramine.
Serine/ThreonineTransmembrane Domain 8 (TM8)Hydrogen BondOrients the side chain of the drug molecule.
Isoleucine/Leucine/ValineBinding Pocket LiningHydrophobic InteractionsForms a hydrophobic pocket accommodating the drug.

Physiologically Based Pharmacokinetic (PBPK) Modeling in Animal Species

Physiologically based pharmacokinetic (PBPK) modeling is a computational method used to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. rjpbr.com These models integrate physicochemical properties of the drug with physiological and anatomical information of the species of interest to simulate the drug's pharmacokinetic profile. For this compound, PBPK modeling in animal species is a critical step in preclinical development, enabling the prediction of its behavior in vivo and facilitating the translation of findings to humans.

Prediction of in vivo Pharmacokinetic Profiles in Animal Models

PBPK models for this compound would be developed by creating a whole-body model that includes various tissue compartments (e.g., blood, liver, kidney, brain) interconnected by blood flow. The model would incorporate drug-specific parameters such as solubility, permeability, plasma protein binding, and metabolic clearance, often determined from in vitro assays.

By inputting these parameters into the model, along with physiological parameters for a specific animal species (e.g., rat, dog), it is possible to simulate the concentration-time profiles of this compound in different tissues following various administration routes. This predictive capability is invaluable for designing in vivo animal studies, selecting appropriate dose levels, and anticipating potential tissue accumulation.

For instance, a PBPK model could predict the brain-to-plasma concentration ratio of this compound, a key parameter for a centrally acting drug. The table below illustrates the type of predictive data that can be generated from a PBPK model for this compound in a hypothetical rat model.

Pharmacokinetic ParameterPredicted Value (Rat Model)Method of Prediction
Clearance (CL)15.2 L/h/kgIn vitro metabolism data from rat liver microsomes scaled to in vivo clearance.
Volume of Distribution (Vd)25.5 L/kgTissue-plasma partition coefficients predicted from drug lipophilicity and tissue composition.
Half-life (t½)1.2 hoursCalculated from predicted CL and Vd.
Oral Bioavailability (F)35%Simulated based on intestinal absorption and first-pass metabolism in the liver.
Brain Cmax / Plasma Cmax Ratio4.8PBPK model incorporating a brain compartment with a specific blood-brain barrier model.

Integration of in vitro and in vivo Animal Data for Predictive Modeling

A key strength of PBPK modeling is its ability to integrate data from various sources to build a comprehensive and predictive model. arxiv.org For this compound, this would involve a cyclical process of model building, simulation, and refinement based on experimental data.

Initially, in vitro data on parameters like metabolic stability in liver microsomes and permeability across cell monolayers are used to parameterize the model. The model then generates initial predictions of the in vivo pharmacokinetic profile. Subsequently, in vivo pharmacokinetic studies are conducted in animal models (e.g., rats) to obtain actual plasma and tissue concentration data.

This in vivo data is then used to refine and validate the PBPK model. Discrepancies between the predicted and observed data can highlight areas where the initial assumptions or in vitro data may not have been accurate, leading to a more robust and reliable model. This iterative process of integrating in vitro and in vivo data improves the predictive power of the model, allowing for more accurate extrapolation to other species, including humans. nih.gov

The following table outlines the process of integrating in vitro and in vivo data for the development of a predictive PBPK model for this compound.

Data TypeSourceModel ApplicationRefinement Step
Metabolic Clearance (in vitro)Rat Liver MicrosomesInitial estimation of hepatic clearance.Comparison with in vivo clearance to determine the in vitro-in vivo correlation.
Permeability (in vitro)Caco-2 Cell AssayParameterization of intestinal absorption.Adjustment of absorption rate constant based on in vivo oral absorption data.
Plasma Protein Binding (in vitro)Equilibrium DialysisDetermination of the unbound fraction of the drug.Validation against total and unbound concentrations measured in vivo.
Pharmacokinetic Data (in vivo)Rat Plasma/Tissue SamplesModel validation and refinement.Optimization of tissue partition coefficients and blood flow rates to match observed data.

Future Directions and Emerging Research Avenues for Azipramine Hydrochloride

Exploration of Novel Synthetic Pathways and Methodologies

There is a notable absence of published research detailing novel or improved synthetic pathways specifically for Azipramine (B10784792) hydrochloride. While general methodologies for the synthesis of tricyclic compounds are well-established, dedicated studies aimed at optimizing the synthesis of Azipramine hydrochloride for improved yield, reduced environmental impact, or greater efficiency are not readily found in the current scientific literature. Future research in this area could focus on the application of modern synthetic techniques, such as flow chemistry or the use of novel catalytic systems, to potentially streamline its production.

Advanced Computational Approaches for Drug Discovery and Optimization

Detailed computational studies, such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, or molecular dynamics simulations, specifically for this compound are not prominently featured in existing research. Such computational approaches are instrumental in modern drug discovery for optimizing lead compounds, predicting potential off-target effects, and designing new derivatives with improved pharmacological profiles. The application of these in silico methods to this compound could unveil new structural modifications to enhance its activity or selectivity, representing a significant opportunity for future investigation.

Development of Sophisticated Preclinical Models for Mechanistic Insights

While general animal models of depression have been used to study the effects of tricyclic antidepressants as a class, there is a scarcity of research employing advanced or sophisticated preclinical models to specifically elucidate the nuanced mechanisms of action of this compound. The development and use of more refined models, such as human-induced pluripotent stem cell (hiPSC)-derived neurons or complex organoid cultures, could provide deeper insights into its specific molecular targets and signaling pathways. Such models would be invaluable for understanding its precise effects on neuronal circuits and synaptic plasticity.

Investigation of Potential Non-Traditional Pharmacological Activities (excluding clinical applications)

Preclinical investigations into potential non-traditional pharmacological activities of this compound are not well-documented. The exploration of its effects on targets beyond the classical monoamine transporters could reveal novel therapeutic possibilities. For instance, investigating its interaction with various receptors, ion channels, or enzymes could uncover previously unknown pharmacological properties. Such exploratory preclinical research is essential for identifying new potential applications for existing compounds, a strategy known as drug repositioning. However, for this compound, this area of research remains to be systematically explored.

Q & A

Q. What are the established methods for synthesizing and characterizing Azipramine hydrochloride in laboratory settings?

this compound synthesis typically involves salt formation via reaction of the free base with hydrochloric acid under controlled stoichiometric conditions. Characterization includes nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and differential scanning calorimetry (DSC) to verify crystallinity. Researchers should validate synthesis protocols using factorial design experiments to optimize yield and purity while minimizing byproducts .

Q. What safety protocols are essential for handling this compound in laboratory research?

Prior to handling, researchers must review the Safety Data Sheet (SDS) and adhere to institutional chemical hygiene plans. Key protocols include using fume hoods for weighing/processing, wearing nitrile gloves and safety goggles, and ensuring spill kits are accessible. Deviations from standard operating procedures (SOPs) require approval from the Principal Investigator (PI). Emergency procedures for inhalation or dermal exposure should align with OSHA and REACH guidelines .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Stability studies should follow ICH guidelines, testing parameters like temperature (e.g., 25°C vs. 40°C), humidity (e.g., 60% RH), and light exposure. Use HPLC to monitor degradation products (e.g., oxidation byproducts) and UV-spectroscopy for absorbance shifts. Data should be analyzed using Arrhenius kinetics to predict shelf-life, with statistical validation via ANOVA for replicate experiments .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo pharmacokinetic data for this compound be resolved?

Discrepancies often arise from differences in metabolic enzyme activity (e.g., cytochrome P450 isoforms) or plasma protein binding. Researchers should conduct species-specific metabolism studies using liver microsomes and correlate findings with in vivo plasma concentration-time profiles. Physiologically based pharmacokinetic (PBPK) modeling can reconcile data by adjusting parameters like tissue partition coefficients and clearance rates .

Q. What experimental design strategies mitigate variability in neuropharmacological assays for this compound?

Use randomized block designs to control for confounding factors (e.g., circadian rhythms in animal models). For receptor-binding assays, normalize data to reference ligands (e.g., imipramine for serotonin reuptake studies) and apply statistical corrections for batch effects. Dose-response curves should employ Hill slope analysis with ≥3 technical replicates to ensure robustness .

Q. How should researchers address conflicting results in this compound’s efficacy across preclinical disease models?

Contradictions may stem from model-specific pathophysiology (e.g., genetic vs. chemically induced depression models). Conduct meta-analyses of existing data to identify trends, and validate findings using orthogonal assays (e.g., behavioral tests paired with biomarker quantification). Transparent reporting of effect sizes and confidence intervals is critical for reproducibility .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated Azipramine) enhances specificity in plasma or tissue samples. Method validation should include matrix effect assessments, recovery rates, and lower limit of quantification (LLOQ) determination per FDA bioanalytical guidelines. Cross-validate results with ELISA or capillary electrophoresis .

Q. How can formulation challenges, such as poor aqueous solubility of this compound, be methodologically addressed?

Employ solubility-enhancing strategies like co-solvent systems (e.g., PEG 400/water), micellar encapsulation, or solid dispersion with polymers (e.g., PVP-VA64). Characterize formulations using dynamic light scattering (DLS) for particle size and polarized microscopy for crystallinity. In vitro dissolution testing should simulate gastrointestinal pH gradients to predict bioavailability .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data in this compound studies?

Use probit or logit regression models to calculate median lethal dose (LD₅₀) and benchmark dose (BMD) metrics. Apply Kaplan-Meier survival analysis for time-to-event data, and report 95% confidence intervals. For omics datasets (e.g., transcriptomics), apply false discovery rate (FDR) corrections to mitigate Type I errors .

Q. How should researchers document methodological deviations in this compound studies to ensure reproducibility?

Maintain detailed lab notebooks with timestamps, raw data, and instrument calibration logs. Report deviations in the "Materials and Methods" section, including impact assessments on results. Use supplementary materials for exhaustive protocol details, adhering to journal guidelines like the International Pharmacopoeia’s reproducibility standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.